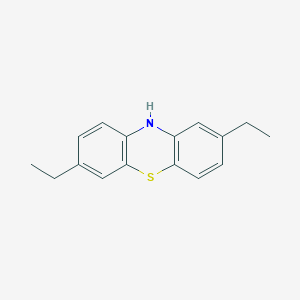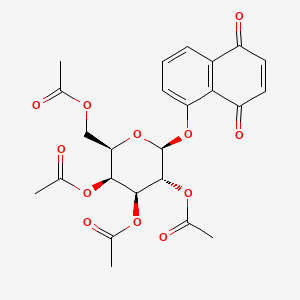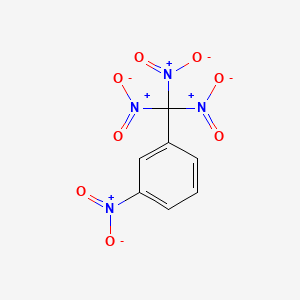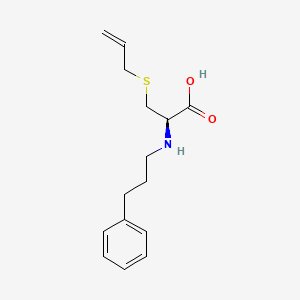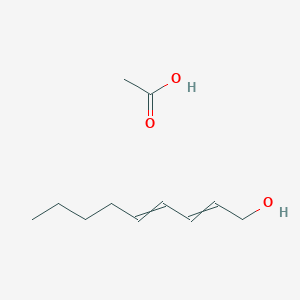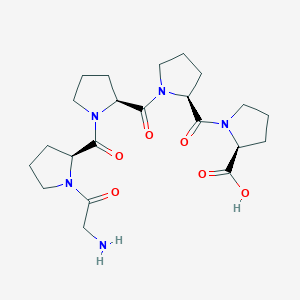
1,3-Bis(4-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C₁₅H₁₂F₂O It is characterized by the presence of two 4-fluorophenyl groups attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate 4-fluorophenylpropan-2-one. This intermediate is then subjected to further reaction with another equivalent of 4-fluorobenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 1,3-bis(4-fluorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(4-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-fluorophenyl)propan-2-one: Similar structure but with fluorine atoms in the ortho position.
1,3-Bis(4-chlorophenyl)propan-2-one: Similar structure but with chlorine atoms instead of fluorine.
1,3-Bis(4-bromophenyl)propan-2-one: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1,3-Bis(4-fluorophenyl)propan-2-one is unique due to the presence of fluorine atoms in the para position, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
65622-33-5 |
|---|---|
Fórmula molecular |
C15H12F2O |
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
1,3-bis(4-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C15H12F2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 |
Clave InChI |
BPARIXKHXBXFHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


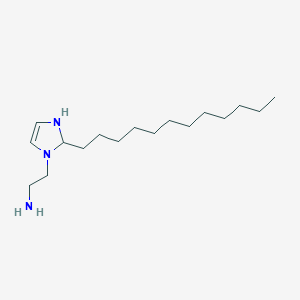


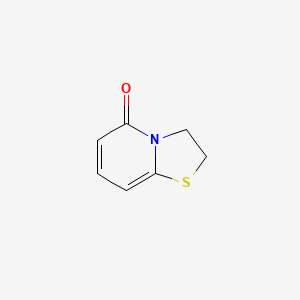
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)


